molecular formula C21H20O2 B14581617 2-[3-(4-Propylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione CAS No. 61124-72-9

2-[3-(4-Propylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione

Cat. No.: B14581617
CAS No.: 61124-72-9
M. Wt: 304.4 g/mol
InChI Key: PRBBDWKEMKHWIF-UHFFFAOYSA-N
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Description

2-[3-(4-Propylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structure and properties. It is characterized by the presence of an indene core with a propylphenyl substituent, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Propylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione typically involves the reaction of 4-propylbenzaldehyde with indan-1,3-dione under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Propylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[3-(4-Propylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-Propylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator in various inflammatory and autoimmune diseases . By inhibiting STAT3, the compound reduces the expression of pro-inflammatory proteins and cytokines, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Propylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione stands out due to its unique indene core structure, which imparts distinct chemical and biological properties. Its ability to inhibit STAT3 specifically makes it a valuable compound in the study of inflammatory and autoimmune diseases.

Properties

CAS No.

61124-72-9

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

2-[3-(4-propylphenyl)prop-1-enyl]indene-1,3-dione

InChI

InChI=1S/C21H20O2/c1-2-6-15-11-13-16(14-12-15)7-5-10-19-20(22)17-8-3-4-9-18(17)21(19)23/h3-5,8-14,19H,2,6-7H2,1H3

InChI Key

PRBBDWKEMKHWIF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)CC=CC2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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